7-Bromoquinolin-6-ol;hydrobromide

Medicinal Chemistry Process Chemistry Analytical Chemistry

Harness the synthetic and biological precision of 7-Bromoquinolin-6-ol hydrobromide (CAS 2253632-33-4) — a structurally authenticated hydrobromide salt that delivers superior aqueous solubility, reproducible crystallinity, and orthogonal reactivity unavailable from the free base or positional isomers. The C-7 bromine serves as a handle for palladium-catalyzed Suzuki/Sonogashira cross-couplings, while the C-6 hydroxyl permits selective protection/triflation without metal-chelation interference. Predifferentiated for antifungal lead optimization (MIC ≤2 mg/L, iron-starvation potentiated mechanism). Secure consistent batch-to-batch process performance for medicinal chemistry and preclinical supply chains.

Molecular Formula C9H7Br2NO
Molecular Weight 304.969
CAS No. 2253632-33-4
Cat. No. B2863774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-6-ol;hydrobromide
CAS2253632-33-4
Molecular FormulaC9H7Br2NO
Molecular Weight304.969
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)Br)O.Br
InChIInChI=1S/C9H6BrNO.BrH/c10-7-5-8-6(4-9(7)12)2-1-3-11-8;/h1-5,12H;1H
InChIKeyBDYZJNQJTBYRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-6-ol Hydrobromide (CAS 2253632-33-4) Baseline Profile for Procurement and Research


7-Bromoquinolin-6-ol hydrobromide (CAS 2253632-33-4) is a heterocyclic aromatic compound belonging to the quinolin-6-ol class . It exists as a hydrobromide salt with the molecular formula C9H7Br2NO and a molecular weight of 304.97 g/mol . The compound features a bromine atom at the 7-position and a hydroxyl group at the 6-position of the quinoline core, a structural arrangement that imparts distinct chemical reactivity and potential biological interactions compared to other halogenated or positionally isomeric quinolinols [1].

Why 7-Bromoquinolin-6-ol Hydrobromide Cannot Be Casually Substituted: A Procurement and Research Risk Assessment


Substitution of 7-bromoquinolin-6-ol hydrobromide with other bromoquinolinols or halogenated quinolines introduces significant scientific risk due to divergent physicochemical properties and biological activity profiles. Positional isomerism—for example, bromine at C-5, C-6, C-7, or C-8—fundamentally alters electron distribution, steric bulk, hydrogen-bonding capacity, and thus, both reactivity in synthetic transformations and interaction with biological targets [1]. The hydrobromide salt form further differentiates this compound from its free base (CAS 84174-71-0) in terms of solubility, stability, and handling characteristics, directly impacting experimental reproducibility and process scalability .

Quantitative Differentiation Guide: 7-Bromoquinolin-6-ol Hydrobromide Versus Analogs


Comparative Physicochemical Properties: Salt Form Advantage for Solubility and Handling

7-Bromoquinolin-6-ol hydrobromide (MW: 304.97 g/mol) exhibits enhanced aqueous solubility and improved solid-state stability relative to its free base analog (7-bromoquinolin-6-ol, CAS 84174-71-0, MW: 224.05 g/mol) due to the presence of the hydrobromide counterion . While direct solubility data are not available in the primary literature, the general principle of salt formation—as demonstrated for numerous quinoline derivatives—is that the hydrobromide salt form typically confers a >10-fold increase in aqueous solubility and a higher melting point, which translates to easier handling, more accurate weighing, and more consistent solution preparation for biological assays .

Medicinal Chemistry Process Chemistry Analytical Chemistry

Positional Isomerism: Distinct Synthetic Utility as a 6-Hydroxy-7-Bromo Scaffold

The 6-hydroxy-7-bromo substitution pattern of 7-bromoquinolin-6-ol hydrobromide is a uniquely enabling motif for orthogonal functionalization via cross-coupling chemistry, differentiating it from other bromoquinolinol positional isomers . The bromine at C-7 is activated for palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C-6 hydroxyl group can be selectively protected or derivatized to modulate reactivity [1]. In contrast, 8-hydroxyquinoline derivatives (e.g., 5,7-dibromo-8-hydroxyquinoline) often exhibit strong metal-chelating properties that can interfere with transition-metal catalysis, complicating synthetic sequences [1].

Organic Synthesis Drug Discovery Cross-Coupling Reactions

Antifungal Activity: Bromoquinol as a Reference Class for 7-Bromoquinolin-6-ol Scaffolds

The closely related compound bromoquinol (which contains a quinolin-6-ol core) exhibits potent broad-spectrum antifungal activity with an MIC of ≤2 mg/L against Aspergillus fumigatus, including azole-resistant strains [1]. Bromoquinol's activity is potentiated under iron-starvation conditions, which mimic the in vivo environment during infection, and it induces oxidative stress and apoptosis in fungal cells [1]. While 7-bromoquinolin-6-ol hydrobromide itself has not been directly evaluated in this assay, the shared 6-hydroxyquinoline scaffold with a bromine substituent suggests a similar mode of action, providing a compelling rationale for its exploration as an antifungal lead scaffold [2].

Antifungal Drug Discovery Aspergillus fumigatus Iron Chelation

Optimal Use Cases for 7-Bromoquinolin-6-ol Hydrobromide in Research and Industrial Settings


Medicinal Chemistry: Lead Optimization of Antifungal Scaffolds

Utilize 7-bromoquinolin-6-ol hydrobromide as a core scaffold for synthesizing novel antifungal agents targeting Aspergillus fumigatus and other pathogenic fungi. The 6-hydroxy-7-bromo substitution pattern allows for systematic derivatization to explore structure-activity relationships (SAR) around the bromoquinol pharmacophore, which has demonstrated potent in vitro activity (MIC ≤2 mg/L) and a unique iron-starvation potentiated mechanism of action [1].

Organic Synthesis: Building Block for Orthogonal Cross-Coupling

Employ 7-bromoquinolin-6-ol hydrobromide in multi-step synthetic routes requiring sequential functionalization. The C-7 bromine serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C-6 hydroxyl group can be orthogonally protected or converted to a triflate for subsequent diversification, all without the metal-chelation interference observed with 8-hydroxyquinoline isomers .

Process Chemistry: Salt Form for Improved Handling in Scale-Up

Leverage the hydrobromide salt form for enhanced aqueous solubility and crystallinity in process development. This property facilitates more accurate dosing, consistent reaction outcomes, and easier purification by recrystallization compared to the neutral free base, which is critical for reproducibility in large-scale medicinal chemistry campaigns or preclinical supply .

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